2-Fluoro-5-n-propylaniline
Description
2-Fluoro-5-n-propylaniline is an aromatic amine derivative characterized by a fluorine atom at the 2-position and an n-propyl group at the 5-position of the aniline ring. Its molecular formula is C₉H₁₂FN, with a molecular weight of 153.20 g/mol.
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-fluoro-5-propylaniline |
InChI |
InChI=1S/C9H12FN/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3,11H2,1H3 |
InChI Key |
HFWLAWJTYJOKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights compounds with aromatic amines, fluorine substituents, or alkyl chains, enabling indirect comparisons.
5-Fluoro-N-[furan-2-yl(phenyl)methyl]-2-methylaniline ()
- Structure : Features a fluorine atom at the 5-position and a methyl group at the 2-position of the aniline ring, with a furan-phenylmethyl substituent on the amine.
- Molecular Weight : 281.32 g/mol (vs. 153.20 g/mol for 2-Fluoro-5-n-propylaniline).
- The methyl group at the 2-position (vs. fluorine in this compound) may alter electronic effects, reducing electron withdrawal and influencing reactivity in coupling reactions.
Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives ()
- Example Compound: 5-(4-amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine.
- Structure: Combines a pyrrolopyrimidine core with a 4-amino-2-methylphenyl substituent.
- Relevance: The 2-methylphenyl group shares structural similarities with this compound’s substituted aniline backbone. Synthesis methods (e.g., Pd-catalyzed cross-coupling in ) may apply to this compound if used in similar pharmaceutical intermediates.
Difluorophenyl-Hydroxy-Acetylamino Derivatives ()
- Example Compound: 2-Amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-isopropyl-pyridine-3-carboxamide.
- Structure: Contains a difluorophenyl group and a hydroxy-acetylamino linkage.
- The hydroxy-acetylamino group adds polarity, contrasting with the simpler n-propyl chain in this compound.
Data Table: Structural and Functional Comparisons
Research Findings and Limitations
- Synthetic Relevance : The Suzuki-Miyaura coupling method described in for pyrrolopyrimidine derivatives could theoretically apply to this compound if boronic acid intermediates are utilized.
- Substituent Effects: Fluorine at the 2-position likely reduces basicity of the aniline’s amino group compared to methyl or hydrogen substituents. The n-propyl chain may enhance membrane permeability in biological systems.
- Evidence Gaps: No direct data on this compound’s physicochemical properties or bioactivity are provided in the evidence. Comparisons are extrapolated from structural analogs.
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